molecular formula C11H8BrNO B13885691 7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one

7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one

Cat. No.: B13885691
M. Wt: 250.09 g/mol
InChI Key: FOQDZOQLIYIHDL-UHFFFAOYSA-N
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Description

7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological and pharmacological properties, making them significant in medicinal chemistry

Preparation Methods

The synthesis of 7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one typically involves the Fischer indole synthesis method. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the desired tricyclic indole compound in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, affecting their activity and function. For example, it has been shown to interact with human protein kinase CK2, exploiting hydrophobic interactions in the binding pockets . This interaction can inhibit the enzyme’s activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one can be compared with other indole derivatives such as:

  • 2-Dimethylaminomethylene-1,4-dihydro-2H-cyclopenta[b]indol-3-one
  • 5,10-Dihydro-2H-2,4,5-triaza-indeno(2,1-a)indene-3-thione
  • 5,10-Dihydro-2,4,5-triaza-indeno(2,1-a)inden-3-ylamine

These compounds share similar structural features but differ in their functional groups and biological activities . The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical reactivity and biological properties.

Properties

IUPAC Name

7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-6-1-3-9-8(5-6)7-2-4-10(14)11(7)13-9/h1,3,5,13H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQDZOQLIYIHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C3=C(N2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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